((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane
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Overview
Description
((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane: is an organosilicon compound that features a silane core bonded to a tert-butyl group, two phenyl groups, and a 6-azidohexyl group through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane typically involves a multi-step process:
Preparation of 6-Azidohexanol: This step involves the conversion of 6-bromohexanol to 6-azidohexanol using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions.
Formation of this compound: The 6-azidohexanol is then reacted with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group in ((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry: The azido group can participate in click chemistry reactions, particularly the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, dimethylformamide (DMF), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Click Chemistry: Copper(I) iodide (CuI), alkyne, room temperature.
Major Products:
Substitution: Various substituted hexyl derivatives.
Reduction: ((6-Aminohexyl)oxy)(tert-butyl)diphenylsilane.
Click Chemistry: Triazole-containing silane derivatives.
Scientific Research Applications
Chemistry:
Functionalization of Surfaces: ((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane can be used to functionalize surfaces with azido groups, which can then be further modified using click chemistry.
Synthesis of Complex Molecules: The compound can serve as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine:
Bioconjugation: The azido group allows for the conjugation of biomolecules through click chemistry, facilitating the study of biological processes and the development of biocompatible materials.
Drug Delivery: The compound can be used to modify drug molecules or delivery systems to improve their stability and targeting capabilities.
Industry:
Materials Science: this compound can be used in the development of advanced materials with tailored properties, such as improved adhesion, hydrophobicity, or chemical resistance.
Mechanism of Action
The mechanism of action of ((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane primarily involves the reactivity of the azido group. The azido group can undergo various chemical transformations, such as reduction to an amine or cycloaddition to form triazoles. These reactions enable the compound to interact with other molecules and surfaces, facilitating its use in functionalization and bioconjugation applications.
Comparison with Similar Compounds
((6-Azidohexyl)oxy)trimethylsilane: Similar structure but with three methyl groups instead of a tert-butyl and two phenyl groups.
((6-Azidohexyl)oxy)triethoxysilane: Similar structure but with three ethoxy groups instead of a tert-butyl and two phenyl groups.
Uniqueness:
Steric Effects: The presence of the bulky tert-butyl group and phenyl groups in ((6-Azidohexyl)oxy)(tert-butyl)diphenylsilane can influence its reactivity and interactions compared to similar compounds with smaller substituents.
Functionalization Potential: The combination of the azido group with the silane core and bulky substituents provides unique opportunities for surface functionalization and bioconjugation.
Properties
IUPAC Name |
6-azidohexoxy-tert-butyl-diphenylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3OSi/c1-22(2,3)27(20-14-8-6-9-15-20,21-16-10-7-11-17-21)26-19-13-5-4-12-18-24-25-23/h6-11,14-17H,4-5,12-13,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOSUNQTWUFXAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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